molecular formula C12H20 B135411 1,3-Dimethyladamantane CAS No. 702-79-4

1,3-Dimethyladamantane

Cat. No.: B135411
CAS No.: 702-79-4
M. Wt: 164.29 g/mol
InChI Key: CWNOIUTVJRWADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyladamantane (C₁₂H₂₀) is a diamondoid hydrocarbon characterized by a rigid adamantane core with methyl groups at the 1- and 3-positions. Its synthesis typically involves catalytic rearrangement of perhydroacenaphthene using AlCl₃, yielding up to 66.9% under optimized conditions . This compound exhibits unique physicochemical properties, including high thermal stability and energy density, making it valuable in pharmaceutical synthesis (e.g., memantine prodrugs for Alzheimer’s disease ) and as a high-performance fuel candidate . Additionally, its derivatives serve as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for cardiovascular diseases .

Preparation Methods

Barton-McCombie Radical Deoxygenation

Reaction Mechanism and Conditions

The Barton-McCombie method involves radical-mediated deoxygenation of thiocarbonyl derivatives. In a representative procedure, 1-bromo-3,5-dimethyladamantane undergoes reaction with tri-n-butyltin hydride (Bu₃SnH) and 2,2'-azobis(isobutyronitrile) (AIBN) in cyclopentyl methyl ether (CPME) at 90°C under inert conditions . The radical initiator AIBN generates tin radicals, which abstract bromine to form an adamantyl radical intermediate. Subsequent hydrogen transfer from Bu₃SnH yields this compound.

Yield and Practical Considerations

This method achieves quantitative yield (100%) but requires toxic tin reagents and stringent inert conditions . Post-reaction purification via K₂CO₃-silica gel chromatography is necessary to isolate the cis- and trans-diastereomers, which form in a 2.8:1 ratio. Industrial adoption is limited by Bu₃SnH’s environmental and handling risks, though the protocol remains valuable for small-scale syntheses requiring high purity.

Dimethylzinc-Mediated Alkylation of 1,3-Dibromoadamantane

Catalytic System and Optimization

A titanium-catalyzed coupling of 1,3-dibromoadamantane with dimethylzinc (ZnMe₂) in dichloromethane enables direct dimethylation . Titanium tetrachloride (TiCl₄) and titanium trichloride (TiCl₃) act as co-catalysts, facilitating oxidative addition and transmetalation steps. At 0–10°C, the reaction completes within 3 hours, yielding 75–82% after distillation (b.p. 90–92°C at 15 mmHg) .

Substrate Scope and Limitations

The method’s efficiency depends on precise stoichiometry:

  • TiCl₄ : 11 mmol

  • TiCl₃ : 1 mmol

  • ZnMe₂ : 25.6 mmol

Exceeding 10°C promotes side reactions, while lower temperatures slow kinetics. Although scalable, the use of pyrophoric ZnMe₂ and TiCl₄ necessitates specialized equipment, limiting its utility outside controlled environments.

HF·BF₃-Catalyzed Isomerization of Perhydroacenaphthene

Solvent-Free Industrial Process

A solvent-free isomerization route utilizes perhydroacenaphthene as the feedstock under HF·BF₃ catalysis at 60–110°C . The Lewis acid catalyst promotes skeletal rearrangement via carbocation intermediates, selectively yielding this compound. Key advantages include:

  • Catalyst Recovery : HF·BF₃ is distilled and reused, minimizing waste.

  • Throughput : Reactions complete in 3–5 hours with >90% selectivity .

Temperature-Dependent Selectivity

Optimal performance occurs at 80–90°C, balancing reaction rate and byproduct formation . Below 60°C, conversion drops precipitously, while temperatures >110°C accelerate dimerization and cracking. Industrial pilots report 85% isolated yield after catalyst recycling, making this the most cost-effective large-scale method.

Two-Step Synthesis via Formamide Intermediate

Step 1: Formamidation of 3,5-Dimethyladamantane

Reacting 3,5-dimethyladamantane with formamide and nitric acid at 85°C for 2 hours produces N-(3,5-dimethyladamantyl)formamide in 98% yield . The nitrosonium ion (NO⁺) generated in situ facilitates electrophilic amidation at the bridgehead position.

Step 2: Acidic Hydrolysis to this compound

Heating the formamide derivative with 21% HCl induces hydrolysis, yielding this compound hydrochloride, which is neutralized to the free base . The combined yield reaches 84–98%, with HPLC purity >99.9%. This method avoids hazardous reagents but requires corrosive acids and multi-step purification.

Comparative Analysis of Preparation Methods

Method Starting Material Catalysts/Reagents Conditions Yield Advantages Limitations
Barton-McCombie1-Bromo-3,5-dimethyladamantaneBu₃SnH, AIBN90°C, inert atmosphere100%High purityToxic tin reagents
Dimethylzinc Alkylation1,3-DibromoadamantaneZnMe₂, TiCl₄/TiCl₃0–10°C, CH₂Cl₂75–82%Direct dimethylationPyrophoric reagents
HF·BF₃ IsomerizationPerhydroacenaphtheneHF·BF₃80–90°C, solvent-free85%Scalable, recoverable catalystHigh-pressure equipment required
Formamide Hydrolysis3,5-DimethyladamantaneHNO₃, HCl85°C, reflux84–98%High yield, avoids halogensCorrosive acids, multi-step process

Chemical Reactions Analysis

1,3-Dimethyladamantane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include molecular oxygen, N-hydroxyphthalimide, cobalt salts, and phenylchlorocarbene. The major products formed from these reactions are various substituted adamantane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Memantine Synthesis
1,3-Dimethyladamantane serves as a precursor in the synthesis of memantine hydrochloride, a medication used to treat Alzheimer's disease. A two-step synthesis process has been developed that begins with 1,3-DMA and achieves an overall yield of approximately 83% for the final product. The first step involves the reaction of 3,5-dimethyladamantane with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane, followed by hydrolysis to yield memantine hydrochloride .

Antiviral Properties
Research indicates that derivatives of 1,3-DMA exhibit antiviral activity. These compounds have shown potential against various viruses by interfering with their replication processes. The structural properties of 1,3-DMA contribute to its effectiveness in this regard.

Material Science Applications

Polymer Chemistry
this compound is utilized in the development of high-performance polymers due to its rigidity and thermal stability. Its incorporation into polymer matrices enhances mechanical properties and thermal resistance, making it suitable for applications in aerospace and automotive industries.

Nanocomposites
The compound has been explored for use in nanocomposites where it acts as a reinforcing agent. The unique structure of 1,3-DMA allows for improved dispersion within the polymer matrix, leading to enhanced strength and durability of the final material.

Catalytic Applications

Catalyst Development
Recent studies have indicated that 1,3-DMA can be used in catalytic processes involving C-H activation reactions. It has been shown to undergo C-H insertion reactions with phenylchlorocarbene under specific conditions . This property opens avenues for its application in organic synthesis and industrial catalysis.

Environmental Chemistry
In environmental forensics, the analysis of hydrocarbons including 1,3-DMA can provide insights into pollution sources and degradation processes. Its presence can be used as a marker to trace contamination in various environments .

Data Table: Properties and Yields

Application AreaSpecific ApplicationYield/EffectivenessReference
PharmaceuticalsMemantine synthesis83% overall yield
Material ScienceHigh-performance polymersEnhanced properties
CatalysisC-H activation reactionsEffective catalyst
Environmental ForensicsHydrocarbon analysisTracing contamination

Case Studies

Case Study 1: Memantine Synthesis
A study conducted on the synthesis of memantine from 1,3-DMA demonstrated a streamlined process that is suitable for industrial scale-up. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Case Study 2: Environmental Forensics
In an environmental study focusing on hydrocarbon pollution, the presence of 1,3-DMA was analyzed as part of a larger dataset to identify sources of contamination in aquatic ecosystems. The findings highlighted its utility as a biomarker for certain types of industrial pollution .

Mechanism of Action

The mechanism of action of 1,3-Dimethyladamantane, particularly in its role as a precursor to memantine, involves the inhibition of the N-methyl-D-aspartate receptor. Memantine binds to the receptor and prevents the overactivation of glutamate, which is a key factor in neurotoxicity and the progression of Alzheimer’s disease . This inhibition helps in maintaining optimal levels of neurotransmission and protecting neurons from damage.

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Reactivity in C–H Functionalization

1,3-Dimethyladamantane demonstrates superior regioselectivity in photocatalytic tertiary C(sp³)–H bond functionalization compared to other adamantane derivatives. Under visible-light catalysis, it achieves 84–90% enantiomeric excess (ee) in asymmetric sulfonylation, outperforming 1-methyladamantane (1h) and 1-ethyladamantane (1i) in terms of stereochemical control (Table 1). This enhanced selectivity is attributed to steric and electronic effects from the 1,3-dimethyl substitution, which stabilizes radical intermediates and improves catalyst interactions .

Table 1. Photocatalytic C–H Functionalization of Adamantane Derivatives

Compound Product ee (%) Catalyst System Reference
Adamantane (1g) 84 Chiral Ir photocatalyst
1-Methyladamantane (1h) 85 Chiral Ir photocatalyst
This compound (1j) 90 Chiral Ir photocatalyst

Thermodynamic and Physical Properties

This compound is liquid at 298.15 K, unlike adamantane and 1,3,5-trimethyladamantane, which are crystalline. Despite this, its volumetric enthalpy of combustion (61.06 MJ/dm³) exceeds that of 1-ethyladamantane (20.59 MJ/dm³) and matches 1,3,5-trimethyladamantane (19.67 MJ/dm³), indicating high energy density for fuel applications .

Table 2. Combustion Enthalpies of Alkyladamantanes

Compound Phase (298 K) Volumetric Enthalpy (MJ/dm³) Reference
Adamantane Solid 47.31
1-Ethyladamantane Liquid 20.59
This compound Liquid 61.06
1,3,5-Trimethyladamantane Liquid 19.67

Thermal Stability

This compound decomposes at 693–743 K with rate constants (4.00–35.19 × 10⁻⁷ s⁻¹) significantly lower than decalin (120 × 10⁻⁷ s⁻¹) and n-dodecane (90 × 10⁻⁷ s⁻¹), underscoring its robustness in high-temperature environments .

Table 4. Thermal Decomposition Rate Constants (693 K)

Compound Rate Constant (×10⁻⁷ s⁻¹) Reference
Decalin 120
n-Dodecane 90
This compound 4.00

Geological Occurrence

In petroleum systems, this compound is enriched in light oil reservoirs due to evaporative fractionation. Its concentration (38.54–61.06 ppm) surpasses isomers like 1,4-dimethyladamantane (cis: 32.64 ppm; trans: 44.15 ppm), reflecting differential thermal stability and migration behavior .

Biological Activity

1,3-Dimethyladamantane (DMA) is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This compound has garnered attention in various fields, including pharmacology and materials science, due to its potential therapeutic effects and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a rigid cage-like structure, which contributes to its stability and biological interactions. Its chemical formula is C13H18C_{13}H_{18}, with a molecular weight of 178.28 g/mol. The presence of methyl groups at the 1 and 3 positions of the adamantane core influences its solubility and reactivity.

Mechanisms of Biological Activity

  • NMDA Receptor Antagonism :
    • DMA acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds like memantine (derived from DMA) exhibit neuroprotective effects by blocking excitotoxicity associated with excessive glutamate activity .
  • Antioxidant Properties :
    • Research indicates that DMA possesses antioxidant properties, which may contribute to its neuroprotective effects. The compound can scavenge free radicals, reducing oxidative stress in neuronal tissues .
  • Immunomodulatory Effects :
    • Some studies suggest that adamantane derivatives, including DMA, can modulate immune responses. They have been shown to enhance nonspecific immunity and protect against radiation injury in animal models .

Therapeutic Applications

  • Neurological Disorders :
    • As an NMDA receptor antagonist, DMA is explored for its potential in treating Alzheimer's disease and other neurodegenerative conditions. Memantine, a well-known NMDA antagonist derived from DMA, is already approved for Alzheimer’s treatment .
  • Pain Management :
    • There are indications that DMA may have analgesic properties through its action on NMDA receptors, potentially providing relief in chronic pain conditions.
  • Cancer Therapy :
    • Emerging research suggests that adamantane derivatives may enhance the efficacy of certain cancer treatments by modulating immune responses and enhancing drug delivery systems .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReferences
NMDA Receptor AntagonismReduces excitotoxicity
Antioxidant ActivityScavenges free radicals
Immunomodulatory EffectsEnhances immune response
Analgesic PropertiesPotential pain relief

Notable Research Findings

  • A study demonstrated that memantine significantly improved cognitive function in Alzheimer’s patients by modulating glutamatergic neurotransmission .
  • Another investigation highlighted the antioxidant capacity of DMA in reducing neuronal damage in models of oxidative stress .
  • Research into adamantane derivatives has shown promise in enhancing the delivery of chemotherapeutic agents through liposomal formulations .

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize the phase behavior of 1,3-dimethyladamantane (1,3-DMA)?

1,3-DMA exhibits polymorphism, transitioning between ordered monoclinic (low-temperature) and hexagonal plastic (high-temperature) phases. Key methods include:

  • X-ray powder diffraction (XRPD) : Resolves crystallographic parameters (e.g., space groups: monoclinic P21/c and hexagonal P63/mmc ) and lattice constants .
  • Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., monoclinic-to-hexagonal at 222.6 K) and melting points (246.8 K at 0.1 MPa) .
  • High-pressure density measurements : Quantifies phase stability under pressure; the hexagonal plastic phase remains stable up to 500 MPa .

Q. How can the physicochemical properties of 1,3-DMA be determined for fuel or solvent applications?

Studies use:

  • Density and viscosity measurements : Evaluated across binary mixtures (e.g., with 1-heptanol) at 293.15–333.15 K to calculate excess molar volumes and viscosity deviations .
  • Refractive index and surface tension analysis : Correlates with molecular interactions in mixtures (e.g., cyclohexylmethanol) to optimize high-energy-density hydrocarbon fuels .
  • Flash point and vapor pressure data : Critical for safety assessments (e.g., flash point = 53°C; empirical formula C₁₂H₂₀ ) .

Q. What synthetic routes are available for preparing 1,3-DMA derivatives?

Key methodologies include:

  • Free-radical alkylation : Bridgehead functionalization using olefins (e.g., ethylene, hexene) with di-tert-butyl peroxide (DTBP) as an initiator. Yields 1-alkyl-3,5-dimethyladamantanes (e.g., ethyl, hexyl derivatives) in moderate-to-high yields .
  • Biomimetic oxidation : Gif-type systems (Fe²⁺/picolinic acid/pyridine) selectively oxidize bridgehead carbons to alcohols or ketones .

Advanced Research Questions

Q. How do intermolecular interactions influence the plastic crystalline phase formation in 1,3-DMA?

Plastic phases (orientationally disordered crystals) arise from high molecular symmetry and weak intermolecular forces. Key parameters:

  • Globularity and asphericity : Calculated via Hirshfeld surface analysis to quantify molecular shape and packing efficiency. 1,3-DMA’s globularity (0.72) supports hexagonal close packing .
  • Pressure dependence : Increasing pressure stabilizes the monoclinic phase but does not suppress plastic phase formation up to 500 MPa .

Q. What mechanisms explain the selectivity of free-radical alkylation at bridgehead positions in 1,3-DMA?

Radical stability and steric effects dominate:

  • Bridgehead radical stabilization : Hyperconjugation and rigid adamantane skeleton reduce recombination, favoring alkylation at C1 .
  • Substituent effects : Methyl groups at C3/C5 deactivate adjacent positions via steric hindrance, directing radicals to the bridgehead .
  • Byproduct analysis : Allylic coupling products (e.g., from hexene-1) confirm radical chain termination pathways .

Q. Can 1,3-DMA serve as a biomarker for oil spill identification under weathering conditions?

Yes, due to its resistance to biodegradation and thermal stability:

  • Diagnostic ratios (DRs) : Ratios like 1,3-DMA/total dimethyladamantanes remain stable during simulated weathering (360 days), aiding source identification in petroleum forensics .
  • GC-MS analysis : Detects 1,3-DMA in crude oil and weathered samples, validated via t-tests and repeatability limits .

Q. How do Gif-type systems mediate the oxidation of 1,3-DMA, and what insights do they provide for hydrocarbon functionalization?

In Fe²⁺/picolinic acid systems:

  • Radical-cation mechanism : Proposed for hydroxylation at bridgehead carbons, mimicking enzymatic pathways .
  • Selectivity : Oxidation favors tertiary C–H bonds (e.g., C1 of 1,3-DMA) over secondary positions due to bond dissociation energies .

Q. Methodological Considerations

Q. What computational tools predict the crystal structure of 1,3-DMA derivatives?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···H, C···H) to guide crystal engineering .
  • Rietveld refinement : Fits XRPD data to determine unit cell parameters (e.g., Z = 26 for the hexagonal phase) .

Q. How to resolve contradictions in phase transition data for 1,3-DMA under varying pressures?

  • Controlled pressure DSC : Confirms hexagonal phase stability up to 500 MPa, contrasting with pressure-induced stabilization of monoclinic phases in similar adamantanes .
  • Variable-temperature XRPD : Monitors lattice parameter changes to validate transition reversibility .

Q. What analytical challenges arise in quantifying 1,3-DMA in complex matrices (e.g., fuels, environmental samples)?

  • Matrix interference : Co-eluting hydrocarbons require GC×GC-MS for enhanced resolution .
  • Quantitative NMR : Uses ¹³C-DEPT to distinguish bridgehead carbons from background signals .

Properties

IUPAC Name

1,3-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOIUTVJRWADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049439
Record name 1,3-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-79-4
Record name 1,3-Dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-3-Dimethyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyltricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIMETHYLADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dimethyladamantane
1,3-Dimethyladamantane
1,3-Dimethyladamantane
1,3-Dimethyladamantane
1,3-Dimethyladamantane
1,3-Dimethyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.